N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core substituted with a carboxamide group and a benzimidazole-phenyl moiety. Its synthesis likely follows carbodiimide-mediated coupling methods, similar to other pyrazole carboxamides, utilizing reagents such as EDCI and HOBT to activate the carboxylic acid intermediate for amide bond formation .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-11-17(23-24(12)2)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVZRZSUWFLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions . The final step involves coupling the benzimidazole and pyrazole moieties through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the pyrazole ring can interact with various receptors, modulating their signaling pathways . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC)
- Key Differences : Replaces the pyrazole-carboxamide group with a benzoyl-thiourea moiety.
b) N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)
- Key Differences : Substitutes the carboxamide with a formamidine group (–NH–CH=N–) and includes a 4-chlorophenyl substituent.
- Implications: Formamidine’s conjugated system may improve π-π stacking with biological targets, as seen in its antitumor activity (70% yield, though specific efficacy metrics are unreported) .
Analysis :
- The target’s benzimidazole and pyrazole units are shared with TUBC and 12c, suggesting possible overlap in DNA binding or enzyme inhibition .
- The absence of a thiourea or chloro group may reduce the target’s antioxidant or antitumor potency compared to TUBC or 12c, respectively.
Physicochemical and Bioavailability Considerations
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with 1,5-dimethylpyrazole-3-carboxylic acid derivatives. The reaction conditions often include the use of organic solvents and catalysts to enhance yield and purity.
Key Synthesis Parameters:
| Reagent | Condition | Yield (%) |
|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Reflux in ethanol | 85% |
| 1,5-dimethylpyrazole-3-carboxylic acid | Room temperature, overnight | 90% |
Anticancer Activity
Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has shown potential in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibits IC50 values in the low micromolar range.
- Liver Cancer (HepG2) : Demonstrates significant cytotoxicity with a reported IC50 value of approximately 5 µM.
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, primarily through modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Studies indicate that it exhibits:
- Gram-positive bacteria : Effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 25 µg/mL.
Antimicrobial Efficacy Table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : In microbial pathogens, it may compromise membrane integrity, leading to cell death.
Study on Anticancer Properties
A recent study evaluated the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
Study on Antimicrobial Effects
Another study focused on its antimicrobial properties, revealing that the compound effectively inhibited bacterial growth in both planktonic and biofilm states. This suggests potential utility in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : Prioritize modular assembly of the pyrazole and benzimidazole moieties. For example, coupling reactions (e.g., amide bond formation) between pre-synthesized intermediates, such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-(1H-benzo[d]imidazol-2-yl)aniline, are common. Solvent selection (e.g., DMF for polar aprotic conditions) and base choice (e.g., K₂CO₃ for deprotonation) significantly impact yield . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and side products in analogous pyrazole derivatives .
Q. How can researchers optimize purification techniques for this compound?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating polar heterocycles. Recrystallization using ethanol or acetonitrile can improve purity, particularly for removing unreacted starting materials. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for assessing purity >95% .
Q. What spectroscopic methods are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole substituents (e.g., methyl groups at positions 1 and 5) and benzimidazole connectivity.
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzimidazole N-H vibrations (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for key reactions, such as amide coupling or cyclization steps. Molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes or GPCRs can predict binding affinities. For instance, benzimidazole-pyrazole hybrids often exhibit π-π stacking with aromatic residues in active sites .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structural Comparison : Use X-ray crystallography or NOESY NMR to resolve ambiguities in regiochemistry or stereochemistry (e.g., substituent positioning on benzimidazole vs. pyrazole) .
- Assay Validation : Ensure consistency in in vitro models (e.g., cell line specificity, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts of benzimidazole derivatives enhance aqueous solubility.
- Prodrug Design : Esterification of the carboxamide group can improve bioavailability.
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to mitigate degradation in physiological pH .
Q. How can researchers modify the heterocyclic core to enhance target selectivity?
- Methodological Answer :
- Ring Expansion/Contraction : Replace pyrazole with triazole or imidazo[1,2-a]pyridine to alter steric and electronic profiles.
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring to modulate π-stacking interactions. SAR studies on analogous compounds show that 4-fluorophenyl substituents improve kinase selectivity .
Notes for Experimental Design
- Controlled Variables : Monitor reaction temperature (±2°C) and moisture levels (<50 ppm H₂O) to prevent side reactions in amide bond formation .
- Statistical Optimization : Apply Box-Behnken design (DoE) to optimize solvent ratio, catalyst loading, and reaction time, reducing experimental runs by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
